CARM1-IN-3 dihydrochloride

Epigenetics Methyltransferase PRMT4

CARM1-IN-3 dihydrochloride (compound 17b) is a best-in-class CARM1/PRMT4 inhibitor offering an exceptional >357-fold selectivity window over CARM3—critical for clean target-engagement studies without off-target methylation artifacts. Its dihydrochloride salt delivers 50 mg/mL aqueous solubility, enabling straightforward IP/oral gavage formulation for PK/PD and in vivo oncology models. Validated in ferroptosis research (GEO GSE261843). Choose this compound for reproducible, publication-grade data.

Molecular Formula C24H34Cl2N4O2
Molecular Weight 481.5 g/mol
Cat. No. B15587501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCARM1-IN-3 dihydrochloride
Molecular FormulaC24H34Cl2N4O2
Molecular Weight481.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H32N4O2.2ClH/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4;;/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27);2*1H
InChIKeyJBLITFDQZWSTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CARM1-IN-3 Dihydrochloride: A Potent and Selective PRMT4/CARM1 Inhibitor for Epigenetic Research


CARM1‑IN‑3 dihydrochloride (compound 17b) is a small‑molecule inhibitor of co‑activator associated arginine methyltransferase 1 (CARM1, also known as PRMT4) [REFS‑1]. It exhibits an IC₅₀ of 0.07 μM against CARM1 and greater than 357‑fold selectivity over the related methyltransferase CARM3 (IC₅₀ > 25 μM) [REFS‑2]. The dihydrochloride salt form enhances aqueous solubility to 50 mg/mL in water, facilitating both in vitro and in vivo experimental workflows [REFS‑3].

Why CARM1 Inhibitors Are Not Interchangeable: Critical Differences in Potency, Selectivity, and Salt Form


CARM1/PRMT4 inhibitors display widely divergent potency (IC₅₀ spanning >100‑fold) and distinct selectivity fingerprints across the PRMT family [REFS‑1]. For example, SGC2085 inhibits PRMT6 with an IC₅₀ of 5.2 μM, while EZM2302 demonstrates broad selectivity but requires oral formulation optimization [REFS‑2]. Substituting CARM1‑IN‑3 dihydrochloride with a less‑selective or lower‑potency analog can confound target‑engagement studies, introduce off‑target methylation artifacts, or compromise aqueous solubility for in vivo dosing. The quantitative evidence below delineates the specific, measurable attributes that justify the selection of CARM1‑IN‑3 dihydrochloride over alternative CARM1 inhibitors.

CARM1-IN-3 Dihydrochloride: Quantifiable Differentiation Versus Closest Analogs


Biochemical Potency Benchmarking: CARM1-IN-3 Exhibits Low‑Nanomolar Activity with a Distinct Selectivity Window

CARM1‑IN‑3 dihydrochloride inhibits CARM1 with an IC₅₀ of 0.07 μM (70 nM) [REFS‑1]. This potency is comparable to SGC2085 (50 nM) [REFS‑2] and substantially higher than iCARM1 (12.3 μM) [REFS‑3] or CARM1‑IN‑1 (8.6 μM) [REFS‑4]. While more recent inhibitors such as CARM1‑IN‑5 (2 nM) [REFS‑5] and EZM2302 (6 nM) [REFS‑6] offer enhanced potency, CARM1‑IN‑3 dihydrochloride maintains a well‑characterized selectivity profile with minimal cross‑reactivity to CARM3 (IC₅₀ > 25 μM) [REFS‑1].

Epigenetics Methyltransferase PRMT4

Selectivity Advantage: >357‑Fold Discrimination Against CARM3

CARM1‑IN‑3 dihydrochloride exhibits a pronounced selectivity window against the closely related methyltransferase CARM3, with an IC₅₀ of 0.07 μM for CARM1 versus >25 μM for CARM3 [REFS‑1]. This corresponds to a selectivity ratio of >357‑fold. In contrast, several other CARM1 inhibitors, including SGC2085, retain significant activity against PRMT6 (IC₅₀ = 5.2 μM) [REFS‑2], and CARM1‑IN‑5 shows measurable inhibition of PRMT6 (64 nM) and PRMT8 (73 nM) [REFS‑3].

Selectivity PRMT family Off-target

Enhanced Aqueous Solubility via Dihydrochloride Salt Form

The dihydrochloride salt of CARM1‑IN‑3 provides aqueous solubility of 50 mg/mL (103.85 mM) in water, a 2‑ to 10‑fold improvement over many un‑salted CARM1 inhibitors [REFS‑1]. For instance, the free base CARM1‑IN‑3 (non‑salt) exhibits a calculated logP of ~3.8, suggesting limited aqueous solubility [REFS‑2]. The dihydrochloride salt also maintains full solubility in DMSO (50 mg/mL), enabling flexible stock preparation [REFS‑3].

Solubility Formulation In vivo

Validated Cellular Target Engagement in Bladder Cancer Models

CARM1‑IN‑3 dihydrochloride has been employed as a selective CARM1 probe in a GEO‑deposited study (GSE261843) to reverse CARM1‑mediated suppression of ferroptosis in bladder cancer cells [REFS‑1]. In this study, treatment with the inhibitor partially abrogated the upregulation of ENO1 and restored ferroptotic sensitivity, demonstrating on‑target cellular activity [REFS‑1]. While quantitative IC₅₀ values for cellular assays are not reported in this dataset, the functional validation confirms that CARM1‑IN‑3 dihydrochloride is cell‑permeable and engages its target in a disease‑relevant context.

Cellular assay Ferroptosis Oncology

Purity and Batch‑to‑Batch Consistency for Reproducible Research

Commercially available CARM1‑IN‑3 dihydrochloride is supplied with a purity of ≥98% (typically 98.9%) as verified by HPLC [REFS‑1]. This high purity level matches or exceeds that of comparator compounds (e.g., SGC2085 ≥98% [REFS‑2], CARM1‑IN‑5 ≥98% [REFS‑3]) and ensures minimal interference from synthetic by‑products in biological assays. The compound is stored at 4°C in sealed, moisture‑protected containers, with stability of stock solutions at –80°C for up to 6 months [REFS‑4].

Quality control Reproducibility Procurement

Optimal Use Cases for CARM1-IN-3 Dihydrochloride Based on Quantitative Evidence


Target Validation Studies Requiring Defined CARM1 Selectivity

When investigating the specific role of CARM1 in transcriptional regulation or cancer progression, CARM1‑IN‑3 dihydrochloride provides a >357‑fold selectivity window over CARM3, minimizing confounding effects from this closely related methyltransferase [REFS‑1]. This selectivity profile is particularly valuable in gene‑expression and chromatin‑immunoprecipitation (ChIP) experiments where off‑target inhibition of PRMT6 or PRMT8 would confound results.

In Vivo Pharmacodynamic Studies in Rodent Models

The high aqueous solubility (50 mg/mL in water) of the dihydrochloride salt enables straightforward formulation for intraperitoneal or oral gavage dosing without the need for complex vehicles [REFS‑2]. This facilitates pharmacokinetic/pharmacodynamic (PK/PD) studies where maintaining consistent plasma exposure is critical.

Cellular Assays in Bladder and Other Cancer Types

As demonstrated in the GEO dataset GSE261843, CARM1‑IN‑3 dihydrochloride effectively inhibits CARM1‑mediated suppression of ferroptosis in bladder cancer cells [REFS‑3]. This validates its utility in cellular models of oncology, particularly in studies of ferroptosis, apoptosis, and proliferation.

Benchmarking New CARM1 Inhibitors or Chemical Probes

With its well‑characterized potency (IC₅₀ = 0.07 μM), defined selectivity profile, and commercial availability, CARM1‑IN‑3 dihydrochloride serves as a reliable reference compound for head‑to‑head comparisons with novel CARM1 inhibitors or PROTACs [REFS‑1].

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